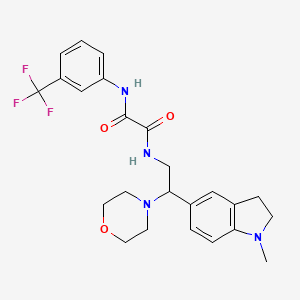

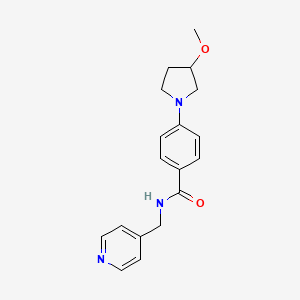

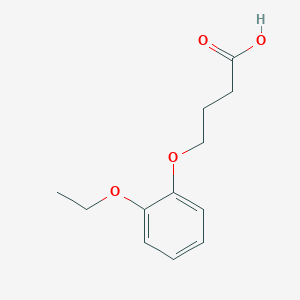

![molecular formula C7H11ClF3N3 B2426741 [1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride CAS No. 2376726-60-0](/img/structure/B2426741.png)

[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, has been studied .Molecular Structure Analysis

The molecular structure of “[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The molecular weight of “[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride” is 229.63 .Scientific Research Applications

Synthesis and Chemical Properties

- Regioselective Synthesis : A study by Machado et al. (2011) reported the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, demonstrating the potential for selective chemical modifications in pyrazole derivatives (Machado et al., 2011).

- Synthesis of Derivatives : Ohta et al. (2000) synthesized 3-Ethoxyisoxazoles and 3-ethoxy-1H-pyrazoles from β-oxo thionoesters, showcasing the versatility in creating different pyrazole-based structures (Ohta et al., 2000).

- Structural and Property Studies : Fedotov et al. (2022) focused on synthesizing and studying the properties of certain pyrazole and triazole derivatives, emphasizing the chemical modification possibilities of pyrazoles (Fedotov et al., 2022).

Applications in Material Science

- Cobalt(II) Complexes : Choi et al. (2015) discussed the formation of Co(II) chloride complexes with pyrazole derivatives, indicating their potential application in material science and catalysis (Choi et al., 2015).

Biochemical and Pharmacological Research

- Inhibitors of Fructose-1,6-bisphosphatase : Rudnitskaya et al. (2009) identified pyrazole derivatives as potential inhibitors of fructose-1,6-bisphosphatase, demonstrating their relevance in biochemical research (Rudnitskaya et al., 2009).

- Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated them for antimicrobial and anticancer activity, highlighting the pharmacological significance of these compounds (Hafez et al., 2016).

- Alzheimer's Disease Treatment : Kumar et al. (2013) investigated 3-aryl-1-phenyl-1H-pyrazole derivatives as potential multitarget directed ligands for Alzheimer's disease treatment, showcasing their neurological applications (Kumar et al., 2013).

Agricultural and Environmental Science

- Glucose-Fipronil Conjugates : Wen et al. (2018) studied glucose-fipronil conjugates with pyrazole derivatives for pest management, indicating their application in agriculture (Wen et al., 2018).

Future Directions

properties

IUPAC Name |

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.ClH/c1-2-13-4-5(3-11)6(12-13)7(8,9)10;/h4H,2-3,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNSTGDJKSAHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

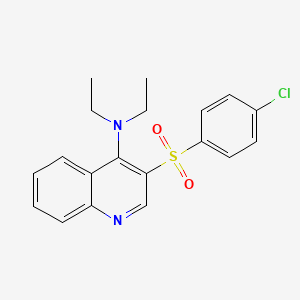

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)

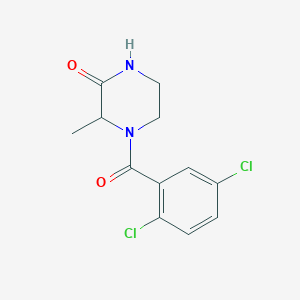

![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)

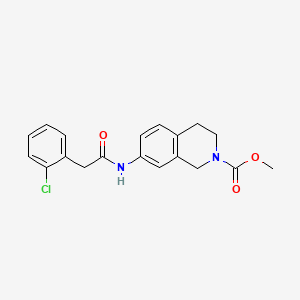

![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)